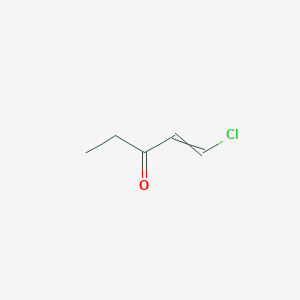

1-Penten-3-one, 1-chloro-

Übersicht

Beschreibung

1-Penten-3-one, 1-chloro- is a compound that is related to several research studies focusing on its synthesis, molecular structure, and reactivity. The compound is associated with the atmospheric degradation of unsaturated alcohols and has been studied in the context of its interactions with atomic chlorine, which is relevant to understanding smog formation and atmospheric chemistry .

Synthesis Analysis

The synthesis of chloro[1-2-η-(1-penten-3-one)]copper(I) complex demonstrates the reactivity of 1-penten-3-one with copper(I) chloride. This synthesis is achieved through a direct reaction and the product's structure has been elucidated using single-crystal X-ray diffraction . Additionally, the synthesis of related compounds such as 2,4-dichloro-1-pentene and its deuterated form has been reported, starting from 1-pentene and involving multiple steps, including the use of an activated carbon-HgCl2 catalyst .

Molecular Structure Analysis

The molecular structure of the complex formed between 1-penten-3-one and copper(I) chloride has been determined, revealing a four-coordinated copper(I) center. The coordination involves two chloride ligands, the C=C bond of one pentenone ligand, and the carbonyl oxygen of another pentenone ligand through a long Cu-O bond. The structure is described as chloride-bridged dimers forming layers, with the copper(I) coordination polyhedron being a trigonal pyramid .

Chemical Reactions Analysis

The atmospheric reactions of atomic chlorine with unsaturated alcohols, including 1-penten-3-ol, lead to the formation of several carbonyl compounds, one of which is 1-penten-3-one. The addition of Cl to the double bond is the dominant reaction pathway, supported by both experimental and theoretical studies . The telomerization of 1-pentene with chloroform, induced by peroxides, yields telomers that can be chemically transformed, indicating the reactivity of 1-pentene derivatives in the presence of chloroform and peroxides .

Physical and Chemical Properties Analysis

The rotational spectra of four conformers of 1-pentene have been measured, providing insight into the physical properties of the molecule, such as its rotational constants and symmetry. These measurements are compared with molecular modeling and ab initio electronic structure calculations, which suggest the existence of five distinct conformers . The kinetics of the reaction of amines with 1,1,1-trichloro-4-methoxy-3-penten-2-one, a related compound, have been studied in various solvents, indicating the influence of solvent on the reaction rate and mechanism .

Wissenschaftliche Forschungsanwendungen

Computational Quantum Studies

- A Density Functional Theory (DFT) study investigated the electronic state of 1-penten-3-ol and its radicals formed by hydrogen abstraction and chlorine addition. This research provides insights into the structural and electronic properties of chlorinated 1-penten-3-one derivatives (González & De Dios Garrido Arrate, 2020).

Oligomerization Processes

- Chlorogallate(III) ionic liquid was used to oligomerize 1-pentene, suggesting potential applications in producing lubricant base oils and demonstrating the reactivity of similar compounds like 1-chloro-1-penten-3-one in oligomerization reactions (Atkins, Seddon, & Swadźba-Kwaśny, 2011).

Reaction Kinetics and Atmospheric Chemistry

- The atmospheric reactions of atomic chlorine with unsaturated alcohols related to 1-penten-3-one were studied, highlighting the role of such compounds in atmospheric chemistry and potential environmental impacts (Rodriguez et al., 2010).

Catalysis and Chemical Reactions

- Catalytic dehydrohalogenation studies using Nb, Mo, Ta, and W halide clusters revealed the potential of 1-chloro-1-penten-3-one and related compounds in catalytic reactions, particularly in the formation of pentenes (Kamiguchi et al., 2003).

Molecular Structure Analysis

- Investigations into the rotational spectra of various conformers of 1-pentene, a structurally related compound, provide a basis for understanding the molecular structure and behavior of 1-chloro-1-penten-3-one (Fraser et al., 2000).

Safety And Hazards

“1-Penten-3-one, 1-chloro-” is a highly toxic liquid . It is flammable and should be kept away from open flames, hot surfaces, and sources of ignition . Avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling this compound .

Eigenschaften

IUPAC Name |

1-chloropent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-2-5(7)3-4-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMFGANUEMXVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313867 | |

| Record name | 1-Chloro-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl beta-chlorovinyl ketone | |

CAS RN |

105-32-8 | |

| Record name | 1-Chloro-1-penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

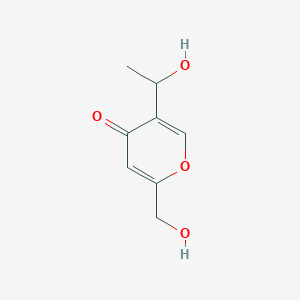

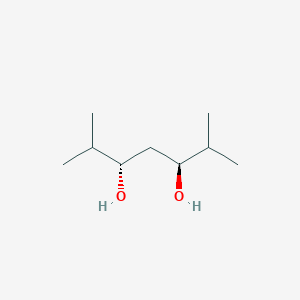

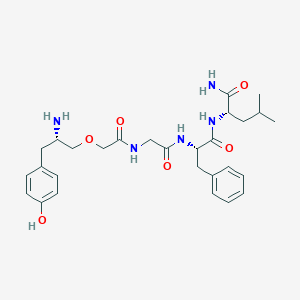

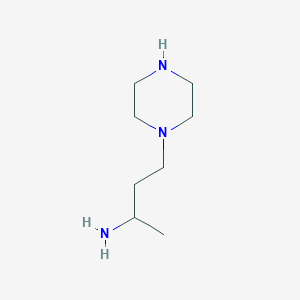

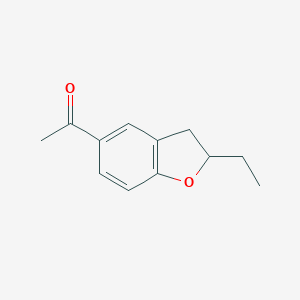

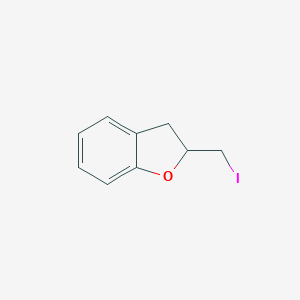

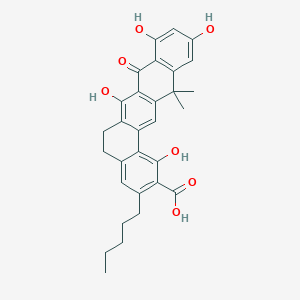

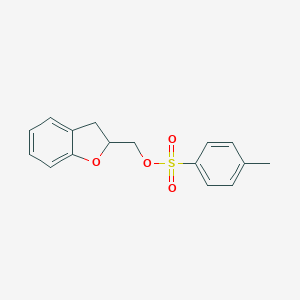

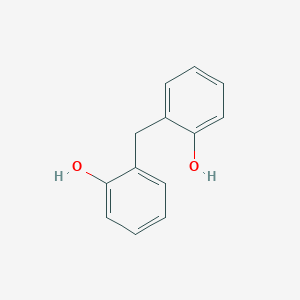

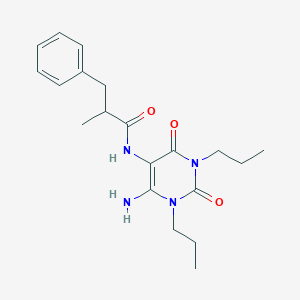

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)

![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)

![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)